molecular formula C20H24N2O4S B11591699 ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11591699
M. Wt: 388.5 g/mol
InChI Key: MBZYETMCSNYDQI-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimido-thiazine scaffold. The molecule includes a 4-propoxyphenyl substituent at position 6, an ethyl carboxylate ester at position 7, and a methyl group at position 6.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-4-11-26-15-8-6-14(7-9-15)18-17(19(24)25-5-2)13(3)21-20-22(18)16(23)10-12-27-20/h6-9,18H,4-5,10-12H2,1-3H3

InChI Key

MBZYETMCSNYDQI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction forms a highly functionalized heterocycle, which can then be further modified to introduce the propoxyphenyl and ethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Medicine: This compound has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrimido-thiazine core allows for diverse substitutions, significantly altering physicochemical and biological properties. Key structural variations among analogs include:

  • Position 6 substituents : Aryl groups (e.g., halogenated phenyl, nitrophenyl, alkoxyphenyl).
  • Position 7 ester groups : Ethyl, methyl, or bulkier esters (e.g., isobutyl, 2-methoxyethyl).
  • Position 8 substituents : Methyl is common, but other alkyl groups may influence steric effects.

Table 1: Structural Comparison of Pyrimido-Thiazine Derivatives

Compound Name (CAS) Substituent at Position 6 Ester Group (Position 7) Molecular Formula Molecular Weight Key References
Target Compound (Hypothetical) 4-propoxyphenyl Ethyl C₂₁H₂₅N₂O₄S 413.5* N/A
Ethyl 6-(4-fluorophenyl)-... (254433-14-2) 4-fluorophenyl Ethyl C₁₇H₁₇FN₂O₃S 348.4
Ethyl 6-(4-bromophenyl)-... (301358-79-2) 4-bromophenyl Ethyl C₁₇H₁₇BrN₂O₃S 409.3
Methyl 6-(thiophen-2-yl)-... (324543-21-7) thiophen-2-yl Methyl C₁₄H₁₄N₂O₃S₂ 322.4
Isobutyl 6-(2-chlorophenyl)-... (620156-80-1) 2-chlorophenyl Isobutyl C₁₉H₂₁ClN₂O₃S 392.9

*Hypothetical molecular formula/weight based on structural analogs.

Physicochemical Properties
  • Electron-withdrawing substituents (e.g., nitro, halogen) enhance electrophilicity and reactivity. For example, ethyl 8-methyl-6-(3-nitrophenyl)-... derivatives exhibit increased polarity due to the nitro group .
  • The 4-propoxyphenyl group in the target compound may confer better bioavailability compared to fluorophenyl analogs .
  • Ester groups : Ethyl esters generally offer a balance between solubility and metabolic stability. Methyl esters (e.g., CAS 324543-21-7) have lower molecular weights but reduced plasma half-lives due to faster hydrolysis .

Table 2: Predicted Physicochemical Properties

Compound (CAS) Density (g/cm³) Boiling Point (°C) pKa
Ethyl 6-(4-bromophenyl)-... 1.55 506.7 -0.91
Ethyl 6-(4-fluorophenyl)-... N/A N/A N/A
Target Compound ~1.50* ~500* ~-1.0* N/A

*Estimated based on structural analogs.

Biological Activity

Ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C22H28N2O5S
  • Molecular Weight : 432.53 g/mol
  • IUPAC Name : Ethyl (6R)-6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-2H,3H,4H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

The structure includes a pyrimidine core fused with a thiazine ring, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine or thiazine derivatives. The process often includes condensation reactions followed by cyclization steps to form the final heterocyclic structure.

Antibacterial Activity

Recent studies have shown that compounds similar to ethyl 8-methyl-4-oxo-6-(4-propoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar scaffolds have demonstrated MIC values against Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL .

Anti-inflammatory and Analgesic Properties

The thiazine derivatives have been reported to possess anti-inflammatory and analgesic activities. A study indicated that related compounds could alleviate pain and inflammation effectively in animal models .

Study on Antimicrobial Efficacy

In a comparative study of various pyrimidine derivatives including ethyl 8-methyl-4-oxo compounds:

CompoundTarget BacteriaMIC (µg/mL)
Ethyl 8-methyl...E. coli256
Ethyl 8-methyl...S. aureus256

This table summarizes the antibacterial efficacy observed in laboratory settings.

Study on Anti-inflammatory Effects

A notable case study evaluated the anti-inflammatory effects of thiazine derivatives in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups treated with standard NSAIDs.

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